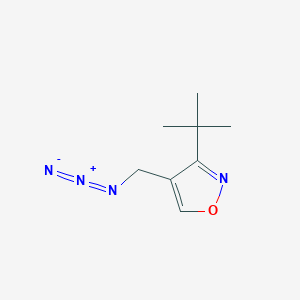![molecular formula C16H25N3O5 B2425986 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide CAS No. 899982-41-3](/img/structure/B2425986.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C16H25N3O5 and its molecular weight is 339.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications of Related Compounds
Antioxidant and Anti-inflammatory Applications : Compounds like N-acetylcysteine (NAC) have been extensively studied for their antioxidant properties. NAC serves as a precursor to glutathione, a potent intracellular antioxidant, and has been explored for its potential to mitigate oxidative stress-related conditions, including psychiatric disorders, cystic fibrosis, and as an antidote for acetaminophen overdose (Rushworth & Megson, 2014).
Neuroprotective and Psychiatric Applications : The role of NAC in modulating neurotransmitter pathways has been the subject of research, showing promise in treating conditions such as bipolar disorder, schizophrenia, and substance use disorders. Its action in regulating glutamatergic, dopaminergic, and neurotrophic pathways offers a potential mechanism for its therapeutic effects (Minarini et al., 2017).
Anti-inflammatory Drugs and Environmental Impact : The prevalence and impact of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin in aquatic ecosystems have been reviewed, highlighting the potential toxic effects on freshwater invertebrates. This indicates the environmental dimension of pharmaceutical compounds' impact, which could parallel research into related chemical compounds (Parolini, 2020).
Reproductive Health Concerns : The effects of widely used medications, including NSAIDs and acetaminophen, on reproductive development and health have been explored through experimental models. These studies are crucial for understanding the potential risks associated with the exposure to pharmacological agents during critical developmental windows (Boizet-Bonhoure et al., 2022).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-(4-acetylpiperazin-1-yl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-oxoacetamide” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Eigenschaften
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c1-12(20)18-6-8-19(9-7-18)15(22)14(21)17-10-13-11-23-16(24-13)4-2-3-5-16/h13H,2-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFJMPLDROYPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B2425905.png)

![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2425910.png)

![1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride](/img/structure/B2425913.png)


![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2425916.png)

![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2425918.png)

![1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2425921.png)
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide](/img/structure/B2425922.png)
